|

REACTION_CXSMILES

|

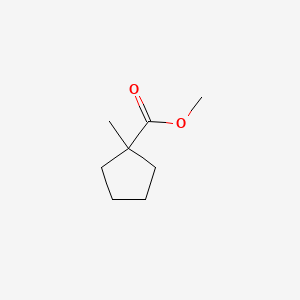

[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.CI.Cl>C1COCC1.CCOCC.O>[CH3:1][C:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1

|

|

Name

|

|

|

Quantity

|

3.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

11.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCC1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

8.31 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at -78° C. for a further 1 hour

|

|

Duration

|

1 h

|

|

Type

|

STIRRING

|

|

Details

|

being stirred for a further 1 hour

|

|

Duration

|

1 h

|

|

Type

|

CUSTOM

|

|

Details

|

The aqueous solution was separated

|

|

Type

|

EXTRACTION

|

|

Details

|

extracted further with ether (3×25 ml)

|

|

Type

|

WASH

|

|

Details

|

the combined ether layers were washed with water (2×50 ml), saturated sodium chloride solution (50 ml)

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

|

Type

|

FILTRATION

|

|

Details

|

Filtration and evaporation of solvent under reduced pressure

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(CCCC1)C(=O)OC

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |